Methyl octahydro-5,5-dimethyl-2-naphthoate
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Overview
Description
Methyl octahydro-5,5-dimethyl-2-naphthoate is an organic compound with the molecular formula C₁₄H₂₂O₂ and a molecular weight of 222.323 g/mol . It is also known by its IUPAC name, methyl 5,5-dimethyl-1,2,3,4,4a,5,6,7-octahydro-2-naphthalenecarboxylate . This compound is characterized by its unique structure, which includes a naphthalene ring system that is fully hydrogenated and substituted with methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl octahydro-5,5-dimethyl-2-naphthoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
5,5-dimethyl-1,2,3,4,4a,5,6,7-octahydro-2-naphthalenecarboxylic acid+methanolacid catalystmethyl octahydro-5,5-dimethyl-2-naphthoate+water
The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl octahydro-5,5-dimethyl-2-naphthoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: 5,5-dimethyl-1,2,3,4,4a,5,6,7-octahydro-2-naphthalenecarboxylic acid.
Reduction: 5,5-dimethyl-1,2,3,4,4a,5,6,7-octahydro-2-naphthalenemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl octahydro-5,5-dimethyl-2-naphthoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl octahydro-5,5-dimethyl-2-naphthoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with various enzymes and receptors in biological systems. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl octahydro-2-naphthoate: Lacks the dimethyl substitution, resulting in different chemical properties.
Methyl 5,5-dimethyl-2-naphthoate: Similar structure but without the octahydro component.
Ethyl octahydro-5,5-dimethyl-2-naphthoate: Similar structure with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl octahydro-5,5-dimethyl-2-naphthoate is unique due to its fully hydrogenated naphthalene ring system and the presence of two methyl groups at the 5-position. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds .
Properties
CAS No. |
93840-16-5 |
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Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
methyl 5,5-dimethyl-2,3,4,4a,6,7-hexahydro-1H-naphthalene-2-carboxylate |
InChI |
InChI=1S/C14H22O2/c1-14(2)8-4-5-10-9-11(13(15)16-3)6-7-12(10)14/h5,11-12H,4,6-9H2,1-3H3 |
InChI Key |
BBLPOKYPRGVQJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC=C2C1CCC(C2)C(=O)OC)C |
Origin of Product |
United States |
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